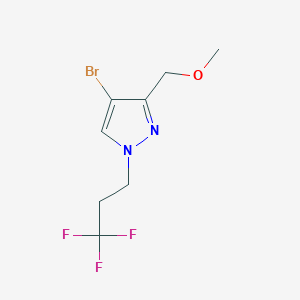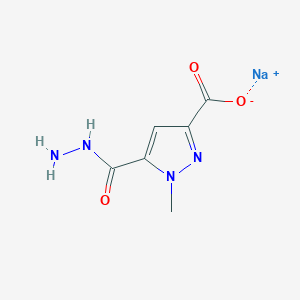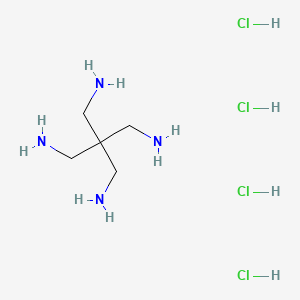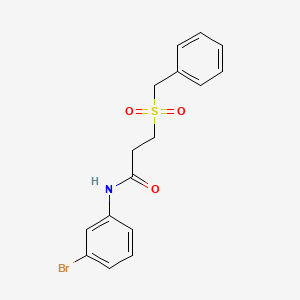
3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
The compound is synthesized by the amidation reaction . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using DFT. This includes the calculation of the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule . Vibrational frequencies are also analyzed, revealing some physicochemical properties of the compound .Aplicaciones Científicas De Investigación
Analgesic Potential
- A study by Ann et al. (2016) explored derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, finding that certain derivatives, including those with N-benzyl phenylsulfonamide groups, exhibited potent TRPV1 antagonistic properties and significant analgesic activity in pain models. This suggests potential analgesic applications for similar compounds like 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide (Ann et al., 2016).
Anticonvulsant Properties
- Idris et al. (2011) investigated isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide. They found these compounds to be effective in seizure test models, indicating potential anticonvulsant properties (Idris et al., 2011).
Photochemical Applications
- Fu et al. (1998) studied the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, which shares structural similarities with 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide. This research could imply potential photochemical applications for similar compounds (Fu et al., 1998).
Synthetic Utility in Organic Chemistry
- Studies by Furukawa et al. (1987) and Pandolfi et al. (2019) indicate that compounds similar to 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide can be used in organic synthesis, particularly in generating reactive intermediates like benzyne or for selective deprotonation leading to various products (Furukawa et al., 1987); (Pandolfi et al., 2019).
Applications in Material Science
- The work of El‐Wahab et al. (2015) on incorporating bromophenyl derivatives in surface coatings and inks for antimicrobial effects suggests a potential avenue for applying 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide in material science (El‐Wahab et al., 2015).
Quantum Chemical Studies
- Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a structurally related compound, for anti-prostatic carcinoma, indicating that similar studies could be valuable for understanding the physical and chemical properties of 3-(benzylsulfonyl)-N-(3-bromophenyl)propanamide (Otuokere & Amaku, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(3-bromophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-7-4-8-15(11-14)18-16(19)9-10-22(20,21)12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHJAIDVVFGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

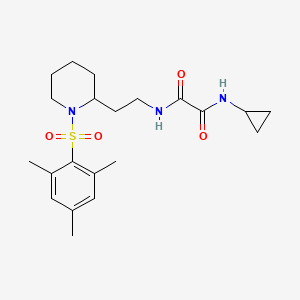
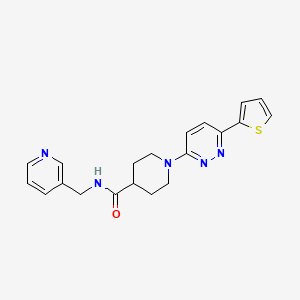
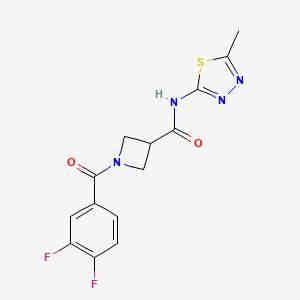


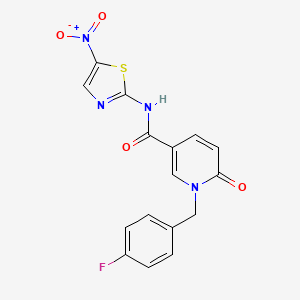
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)

![1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2358605.png)
